molecular formula C16H21NO3 B15127434 tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate

tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B15127434
M. Wt: 275.34 g/mol
InChI Key: KDJYEULRCNRNBC-UHFFFAOYSA-N
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Description

Tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate is a complex organic compound with a unique structure that combines elements of chromene and pyrrole

Preparation Methods

The synthesis of tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of a suitable chromene precursor, which is then subjected to a series of reactions to introduce the pyrrole moiety. Key steps in the synthesis may include cyclization reactions, protection and deprotection of functional groups, and purification processes. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can be used to reduce double bonds or other functional groups, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a tool in biochemical research.

    Medicine: It may have potential therapeutic applications, particularly if it can be shown to interact with specific molecular targets involved in disease processes.

    Industry: It could be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate can be compared with other compounds that have similar structural features, such as other chromene or pyrrole derivatives. Its uniqueness lies in the specific combination of these two moieties, which may confer unique properties or reactivity. Similar compounds might include:

    Chromene derivatives: Compounds that contain the chromene moiety but lack the pyrrole component.

    Pyrrole derivatives: Compounds that contain the pyrrole moiety but lack the chromene component.

This combination of structural features may make this compound particularly interesting for specific applications where both types of reactivity are desirable.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate

InChI

InChI=1S/C16H21NO3/c1-15(2,3)20-14(18)16-9-17-8-12(16)11-6-4-5-7-13(11)19-10-16/h4-7,12,17H,8-10H2,1-3H3

InChI Key

KDJYEULRCNRNBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CNCC1C3=CC=CC=C3OC2

Origin of Product

United States

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